Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid

Übersicht

Beschreibung

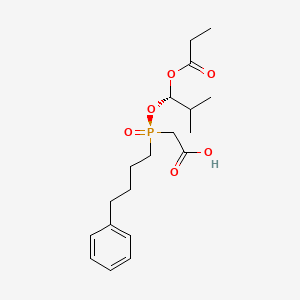

®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid is a chemical compound with the molecular formula C19H29O6P and a molecular weight of 384.4 g/mol . This compound is known for its complex structure, which includes a phosphoryl group, a phenylbutyl group, and a propanoyloxy group. It is an enantiomer of fosinopril impurity I .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid involves several steps. One common method includes the esterification of 2-methyl-1-propanoyloxypropane with 4-phenylbutylphosphoryl chloride under controlled conditions . The reaction typically requires a catalyst, such as a base, and is carried out at a specific temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality ®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid .

Analyse Chemischer Reaktionen

Types of Reactions

®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted acetic acid derivatives.

Wissenschaftliche Forschungsanwendungen

®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a reference standard for analytical methods.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as an impurity standard in pharmaceutical formulations.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The phosphoryl group plays a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fosinopril: A related compound with similar structural features but different biological activities.

(S)-2-Methyl-1-(1-oxopropoxy)propoxyphosphinic acid: Another enantiomer with distinct properties.

Uniqueness

®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid is unique due to its specific stereochemistry and the presence of both a phosphoryl group and a phenylbutyl group.

Biologische Aktivität

Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid is a derivative of Fosinopril, a well-known angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. This compound exhibits several biological activities that contribute to its therapeutic efficacy. This article will explore the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and potential clinical applications.

Overview of Fosinopril

Fosinopril is classified as a third-generation ACE inhibitor. It is unique among ACE inhibitors due to its phosphinic acid structure, which allows it to be a prodrug that is metabolized into its active form, fosinoprilat, in the body. This conversion is facilitated by esterases in the liver and intestines, leading to prolonged action and a longer half-life compared to earlier ACE inhibitors like captopril .

The primary mechanism of action for this compound involves the inhibition of the ACE enzyme. ACE plays a crucial role in the renin-angiotensin system (RAS), converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, Fosinopril reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced cardiac workload . Additionally, ACE inhibitors increase bradykinin levels, which further contributes to vasodilation and has beneficial effects on endothelial function .

Pharmacological Effects

- Antihypertensive Activity : Clinical studies demonstrate that Fosinopril effectively lowers blood pressure in patients with hypertension. Its prolonged action allows for once-daily dosing, improving patient compliance .

- Cardioprotective Effects : Beyond its antihypertensive properties, Fosinopril has been shown to provide organ protection, particularly in the heart and kidneys. It helps prevent hypertrophy and fibrosis in cardiac tissues and improves outcomes in patients with heart failure .

- Potential Antitumor Activity : Emerging research suggests that ACE inhibitors may have antitumor effects. Studies indicate that they can inhibit cancer-associated fibroblasts and modulate immune responses, potentially reducing tumor progression in various cancer types .

Case Studies

Several clinical studies have investigated the effects of Fosinopril on various patient populations:

- Heart Failure Patients : In a randomized controlled trial involving patients with chronic heart failure, those treated with Fosinopril showed significant improvements in left ventricular ejection fraction (LVEF) and reduced hospitalization rates compared to placebo .

- Diabetic Nephropathy : Another study focused on diabetic patients demonstrated that long-term treatment with Fosinopril slowed the progression of nephropathy by reducing proteinuria and preserving renal function .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29O6P/c1-4-18(22)24-19(15(2)3)25-26(23,14-17(20)21)13-9-8-12-16-10-6-5-7-11-16/h5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,20,21)/t19-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHVPSAAFKIBID-AFMDSPMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H](C(C)C)O[P@](=O)(CCCCC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652296 | |

| Record name | [(R)-[(1S)-2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128948-00-5 | |

| Record name | [(R)-[(1S)-2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.